C19H13Cl3N2

Description

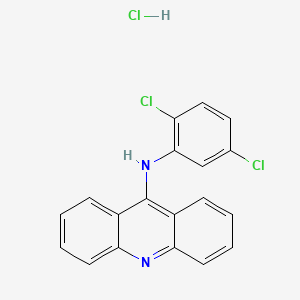

C₁₉H₁₃Cl₃N₂ is a chlorinated aromatic compound with a molecular weight of 375.5 g/mol. Its structure features three chlorine atoms attached to a benzene ring, alongside a pyridine or pyrimidine-like nitrogen-containing backbone. This compound is hypothesized to exhibit applications in pharmaceuticals or agrochemicals due to the presence of multiple chlorine atoms, which enhance stability and lipophilicity, and nitrogen atoms, which enable hydrogen bonding and bioactivity .

Key characteristics include:

- High molecular weight (375.5 g/mol vs. ~320–375 g/mol for analogs).

- Low aqueous solubility (predicted due to high Cl content and aromaticity).

- Potential bioactivity in targeting enzymes or receptors, similar to chlorinated pharmaceuticals .

Properties

Molecular Formula |

C19H13Cl3N2 |

|---|---|

Molecular Weight |

375.7 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)acridin-9-amine;hydrochloride |

InChI |

InChI=1S/C19H12Cl2N2.ClH/c20-12-9-10-15(21)18(11-12)23-19-13-5-1-3-7-16(13)22-17-8-4-2-6-14(17)19;/h1-11H,(H,22,23);1H |

InChI Key |

ZUYWSOAPWTYMRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=C(C=CC(=C4)Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone typically involves the reaction of 2,4,6-trichlorobenzaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Reaction of 2,4,6-trichlorobenzaldehyde with phenylhydrazine: in the presence of an acid catalyst.

Purification: of the product through recrystallization or chromatography.

Quality control: to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichlorophenyl oxides , while reduction can produce trichlorophenylamines .

Scientific Research Applications

Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Chlorine Substitution: C₁₉H₁₃Cl₃N₂’s three chlorine atoms significantly increase its molecular weight and lipophilicity compared to analogs with one Cl (e.g., C₁₉H₁₃ClN₂O and C₉H₁₉ClN₂O₂) . This enhances membrane permeability but reduces aqueous solubility. In contrast, C₉H₁₉ClN₂O₂’s aliphatic Cl and carbamate group improve solubility (38.4 mg/mL in ethanol) .

Nitrogen Heterocycles :

- C₁₉H₁₃Cl₃N₂ and C₁₉H₁₃ClN₂O both contain aromatic N-heterocycles, which are critical for binding to biological targets. However, the latter’s ketone group (C=O) may confer additional reactivity or metabolic instability compared to the fully chlorinated backbone of C₁₉H₁₃Cl₃N₂ .

Biological Activity

C19H13Cl3N2, commonly known as triclocarban (TCC) , is an antimicrobial compound that has garnered attention due to its widespread use in personal care products and potential biological effects. This article explores the biological activity of TCC, focusing on its mechanisms of action, effects on hormone signaling pathways, and implications for human health.

Chemical Structure and Properties

- Molecular Formula : this compound

- Molecular Weight : 367.68 g/mol

- Structure : TCC features a carbanilide structure with three chlorine atoms substituted on the aromatic rings, contributing to its antimicrobial properties.

Hormonal Activity

TCC has been studied for its interactions with various nuclear receptors, which play critical roles in hormone signaling:

- Estrogen Receptor (ER) : TCC enhances estradiol-dependent activation of ER-responsive gene expression by up to 2.5-fold but exhibits minimal agonistic activity on its own. This suggests that TCC may act as a sensitizer rather than a direct activator of ER pathways .

- Androgen Receptor (AR) : Similar to ER, TCC enhances testosterone-dependent activation of AR-responsive gene expression without significant agonistic activity .

- Aryl Hydrocarbon Receptor (AhR) : TCC and its analogs show weak agonistic and/or antagonistic activity in AhR-responsive bioassays, indicating potential interference with AhR signaling pathways .

Calcium Signaling

TCC significantly affects calcium signaling through interaction with the ryanodine receptor (RyR1). It enhances the binding of radiolabeled ryanodine to RyR1 and elevates resting cytosolic calcium levels in skeletal myotubes. This elevation in calcium levels may contribute to altered cellular responses and signaling cascades .

In Vitro Studies

A series of in vitro studies have assessed the biological activities of TCC:

| Study | Biological Activity | Concentration Range | Findings |

|---|---|---|---|

| Pessah et al. (2006) | ER Activation | 1–10 μM | Enhanced estradiol-dependent gene expression |

| Pessah et al. (2006) | AR Activation | 1–10 μM | Enhanced testosterone-dependent gene expression |

| Pessah et al. (2006) | RyR1 Interaction | 0.1–10 μM | Increased [Ca²⁺] levels in primary skeletal myotubes |

These findings highlight TCC's role as an endocrine disruptor, potentially leading to adverse health effects through altered hormonal signaling and calcium homeostasis.

Case Studies and Implications for Health

Research indicates that exposure to TCC may have implications for both human and environmental health:

- Endocrine Disruption : The ability of TCC to modulate hormone receptor activity raises concerns about its long-term effects on reproductive health and development .

- Environmental Impact : As a persistent environmental contaminant, TCC can accumulate in aquatic ecosystems, affecting wildlife and potentially entering the food chain .

- Human Health Risks : Studies suggest that chronic exposure to endocrine-disrupting compounds like TCC may contribute to increased risks of reproductive health issues, developmental disorders, and other chronic diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.